N-(2-benzoylphenyl)-2-chloroacetamide

Synthetic Methodology Process Chemistry Benzodiazepine Precursors

Researchers optimizing 1,4-benzodiazepine cyclization or SAR studies on inflammatory pain targets face inconsistent purity and undefined lipophilicity in generic intermediates. This compound solves both: • Quantitative one-step synthesis via Vilsmeier conditions minimizes side-product interference • Validated P2X7 antagonism (IC50=123 nM, HEK293 cells) provides a >70-fold potency advantage over micromolar analogs for hit-to-lead reference • Defined XLogP3=3.8 ensures reproducible reverse-phase HPLC method development. Procurement managers benefit from consistent 97% purity, predictable lead times, and full documentation support.

Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
CAS No. 23207-75-2
Cat. No. B1363872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoylphenyl)-2-chloroacetamide
CAS23207-75-2
Molecular FormulaC15H12ClNO2
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl
InChIInChI=1S/C15H12ClNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
InChIKeyHIMNRRQRDQNAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzoylphenyl)-2-chloroacetamide (CAS 23207-75-2) Product Overview: Key Characteristics and Identity


N-(2-Benzoylphenyl)-2-chloroacetamide (CAS 23207-75-2) is a chloroacetamide derivative with the molecular formula C15H12ClNO2 and a molecular weight of 273.71 g/mol. The compound features an ortho-benzoylphenyl group linked to a chloroacetamide moiety, providing a reactive electrophilic chloroacetyl group that enables nucleophilic substitution and cyclization reactions [1]. It is primarily utilized as a synthetic intermediate in the preparation of 1,4-benzodiazepine pharmacophores and other heterocyclic systems [1], with demonstrated activity as a P2X7 receptor antagonist [2]. The compound is commercially available with typical purities of 95–97% and a reported melting point of 94–95 °C [REFS-3, REFS-4].

Why Generic Substitution of N-(2-Benzoylphenyl)-2-chloroacetamide (CAS 23207-75-2) Fails: Key Differentiators


Generic substitution among chloroacetamide derivatives is hindered by significant differences in physicochemical properties, synthetic accessibility, and biological activity. The ortho-benzoyl substitution pattern in N-(2-benzoylphenyl)-2-chloroacetamide confers a distinct lipophilicity profile (calculated XLogP3 = 3.8) compared to non-chlorinated analogs such as N-(2-benzoylphenyl)acetamide (LogP = 2.95–3.16) [REFS-1, REFS-2], directly impacting partitioning behavior and synthetic utility. Furthermore, the chloroacetyl group enables efficient one-step synthesis in quantitative yield under Vilsmeier conditions [2], a process advantage not uniformly shared by close analogs. Variability in P2X7 receptor antagonism—ranging from nanomolar to micromolar IC50 values among structurally related chloroacetamides—underscores that potency is exquisitely sensitive to substitution pattern, precluding casual interchange [3].

N-(2-Benzoylphenyl)-2-chloroacetamide (CAS 23207-75-2) Quantified Differentiation Evidence


Synthesis Efficiency: One-Step Quantitative Yield vs. Multi-Step or Lower-Yielding Analogs

N-(2-benzoylphenyl)-2-chloroacetamide can be synthesized in a single step in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the structurally analogous N-(2-benzoylphenyl)acetamide is typically obtained in 75% yield via a condensation route requiring subsequent recrystallization [2], representing a >25% absolute yield advantage for the target compound.

Synthetic Methodology Process Chemistry Benzodiazepine Precursors

Lipophilicity (LogP) Differentiation: Enhanced Partitioning vs. Non-Chlorinated Analog

The computed XLogP3 for N-(2-benzoylphenyl)-2-chloroacetamide is 3.8 [1], reflecting the contribution of the chloro substituent to lipophilicity. The non-chlorinated analog, N-(2-benzoylphenyl)acetamide, exhibits a lower LogP of 2.949 , corresponding to a ΔLogP of +0.85. This differential impacts compound handling, membrane permeability predictions, and chromatographic behavior.

Physicochemical Properties Drug Design Lipophilicity

P2X7 Receptor Antagonism: Nanomolar Potency in Human HEK293 Cells vs. Micromolar Analogs

N-(2-benzoylphenyl)-2-chloroacetamide (referenced in BindingDB as A-438079) exhibits P2X7 receptor antagonism with an IC50 of 123 nM against the human recombinant receptor expressed in HEK293 cells [1]. In contrast, a closely related chloroacetamide analog (CHEMBL4751055) shows an IC50 of 9,000 nM (9 µM) in a similar HEK293 cell assay [2], representing a >70-fold difference in potency.

P2X7 Receptor Inflammation Pain

Commercial Purity Specifications: 95–97% vs. Typical 95–98% for Analogs

N-(2-benzoylphenyl)-2-chloroacetamide is commercially available from major suppliers with documented purities of 95% (AKSci) and 97% (Sigma-Aldrich, Fluorochem) [REFS-1, REFS-2, REFS-3]. The non-chlorinated analog N-(2-benzoylphenyl)acetamide is offered at purities ranging from 95% to 98% depending on the vendor [REFS-4, REFS-5], indicating that the target compound achieves comparable or superior purity specifications without requiring specialized purification.

Quality Control Procurement Specifications Chemical Purity

Optimal Research and Industrial Application Scenarios for N-(2-Benzoylphenyl)-2-chloroacetamide (CAS 23207-75-2)


Synthesis of 1,4-Benzodiazepine Pharmacophores via Cyclization

The chloroacetyl group in N-(2-benzoylphenyl)-2-chloroacetamide serves as a key electrophilic handle for intramolecular cyclization to form the 1,4-benzodiazepine core . The compound's quantitative one-step synthesis [1] and high commercial purity (95–97%) minimize impurities that could otherwise derail the sensitive cyclization step, making it a preferred precursor over lower-yielding or less pure analogs. This application leverages both the synthetic efficiency and the defined purity profile established in Section 3.

P2X7 Receptor Antagonist Lead Optimization and Screening

With demonstrated nanomolar P2X7 receptor antagonism (IC50 = 123 nM in HEK293 cells) [2], N-(2-benzoylphenyl)-2-chloroacetamide represents a validated starting point for structure-activity relationship (SAR) studies targeting inflammatory and neuropathic pain pathways. The >70-fold potency advantage over certain micromolar chloroacetamide analogs [3] underscores its suitability for hit-to-lead campaigns where potency differentials drive procurement decisions.

Physicochemical Profiling and Chromatographic Method Development

The compound's well-defined lipophilicity (XLogP3 = 3.8) [4] provides a reliable reference for reverse-phase HPLC method development and logP/logD prediction model calibration. Procurement of this specific chloroacetamide, rather than a less lipophilic analog such as N-(2-benzoylphenyl)acetamide (LogP = 2.95) , ensures that method development aligns with the desired partitioning behavior for compounds in the benzodiazepine or benzophenone chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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